2-Amino-6-chloropyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-amino-6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWLHYZJIEBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation and amination reactions. One common method starts with 2,6-dichloropyridine, which undergoes a series of reactions to introduce the sulfonamide and amino groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
2-Amino-6-chloropyridine-3-sulfonamide exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria by interfering with folate synthesis, a critical process for nucleic acid production in bacteria. This mechanism is similar to other sulfonamide derivatives, which are well-documented for their antibacterial properties .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes, including carbonic anhydrases. This inhibition can disrupt physiological processes such as acid-base balance and has implications for treating conditions like cancer and metabolic disorders . In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, showcasing its potential as an anticancer agent.
Case Study: Anticancer Activity
In one study, derivatives of this compound were tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated significant cytotoxic effects, with some compounds causing cell cycle arrest and promoting apoptosis .
Biological Research
Protein Interactions
The compound is employed in studying protein interactions and enzyme mechanisms. Its ability to form hydrogen bonds through its amino and sulfonamide groups allows it to interact effectively with biological targets, influencing their activity .
Ion Channel Modulation
Research indicates that this compound can modulate ion channels, which are crucial for various physiological processes. This property suggests potential therapeutic applications in treating cardiac arrhythmias and neurological disorders.
Material Science
Synthesis of Advanced Materials
In material science, this compound serves as an intermediate in synthesizing advanced materials such as polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties tailored for industrial applications .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 5.0 | |
| Compound B | Anticancer | 1.33 | |
| Compound C | Antibacterial | 0.43 |
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound No | hCA II IC50 (nM) | hCA IX IC50 (nM) |
|---|---|---|
| 4 | 181 ± 0.66 | 35.9 |
| 7 | 1.33 ± 0.10 | 66 |
| 9 | 0.38 ± 0.14 | 40 |
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-6-chloropyridine-3-sulfonamide and related compounds derived from the evidence:
Substituent Effects on Physicochemical Properties
- Chlorine vs. Methyl at Position 6: The chlorine atom in this compound increases electronegativity and reactivity compared to the methyl group in its analog (CAS 646053-55-6). This difference may influence solubility, with the chloro derivative likely exhibiting lower solubility in nonpolar solvents due to stronger dipole interactions .
- Sulfonamide vs. Carboxylic Acid: The sulfonamide group at position 3 enhances hydrogen-bonding capacity and thermal stability compared to carboxylic acid derivatives (e.g., 3-amino-6-chloropyrazine-2-carboxylic acid). This makes the target compound more suitable for biological applications, such as enzyme inhibition .
Biological Activity
2-Amino-6-chloropyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in various fields of research due to its biological activity. This compound is primarily studied for its antimicrobial properties, enzyme inhibition, and potential applications in medicinal chemistry. The unique combination of amino and sulfonamide functional groups contributes to its reactivity and biological interactions.
The synthesis of this compound typically involves the chlorination of pyridine derivatives, followed by sulfonation and amination reactions. A common synthetic route begins with 2,6-dichloropyridine, which undergoes a series of reactions to introduce the sulfonamide and amino groups. The compound’s structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. This mechanism is crucial in its role as an enzyme inhibitor .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 250 µg/mL |
| This compound | Escherichia coli | 125 µg/mL |
These results indicate that the compound exhibits a stronger inhibitory effect against Gram-negative bacteria compared to Gram-positive strains .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of sulfonamides, including this compound, demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The compound showed a MIC value of 125 µg/mL against E. coli, indicating moderate antibacterial efficacy .
- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit certain enzymes involved in bacterial metabolism. This inhibition is believed to be due to the formation of stable complexes between the compound and the active sites of these enzymes, leading to decreased bacterial viability .
Comparative Analysis
When compared to other similar compounds, such as sulfadiazine and sulfamethoxazole, this compound demonstrates unique properties due to its specific functional groups. These differences contribute to its distinct reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry .
Table 2: Comparison with Similar Compounds
| Compound | Antibacterial Activity (MIC) | Unique Features |
|---|---|---|
| This compound | 125 µg/mL (E. coli) | Chlorinated pyridine derivative |
| Sulfadiazine | 250 µg/mL (S. aureus) | Classic sulfonamide |
| Sulfamethoxazole | 31.25 µg/mL (E. coli) | Broad-spectrum sulfonamide |
Q & A
Q. What are the key considerations for optimizing synthetic routes for 2-Amino-6-chloropyridine-3-sulfonamide?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (temperature, solvent, catalysts) and purification techniques. For example, sulfonic acid derivatives like 4-amino-6-chlorotoluene-3-sulphonic acid (CAS 88-51-7) are synthesized via sulfonation and chlorination steps under controlled pH and temperature . A fractional factorial design can systematically vary parameters (e.g., molar ratios, reflux time) to maximize yield.
- Example Data Table :
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Reaction Temp (°C) | 60–120 | 90 | 78 |
| Solvent (DMF:H₂O) | 3:1–5:1 | 4:1 | 82 |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. For sulfonamides, key IR peaks include S=O stretching (~1350–1150 cm⁻¹) and N–H bending (~1600 cm⁻¹). NMR should confirm aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH₂ groups (δ 5.0–6.0 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for sulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical. Assign hydrogen bonds via graph set analysis (Etter’s formalism) to categorize motifs (e.g., R₂²(8) rings). For example, in 3-amino-5-chloro-4-methylbenzenesulfonic acid, sulfonate oxygen atoms form O–H···N bonds with adjacent amines (2.7–3.0 Å, 150–170° angles) .
- Example Data Table :
| Bond Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| O–H···N | 2.85 | 162 | R₂²(8) |
| N–H···O (sulfonamide) | 3.10 | 155 | C(4) |
Q. How should researchers address contradictory solubility data for sulfonamide compounds in polar solvents?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC (>95% purity threshold) to rule out impurities. For example, 2-Amino-4-chloro-5-methylbenzenesulfonic acid shows variable solubility in DMSO (10–25 mg/mL) depending on crystallinity . Replicate experiments under controlled humidity/temperature and report solvent pre-saturation protocols .
Q. What computational methods predict the reactivity of the chloropyridine ring in sulfonamide derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electrophilic substitution patterns. For 6-chloropyridine derivatives, Fukui indices identify C-2 and C-4 as electrophilic hotspots. Compare with experimental results (e.g., nitration regioselectivity) to validate models .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields in sulfonamide synthesis?
- Methodological Answer : Use response surface methodology (RSM) with a central composite design. Analyze factors (e.g., catalyst loading, time) via ANOVA (p < 0.05 significance). For example, a study on 4-amino-6-chlorobenzene-1,3-disulphonamide achieved a 22% yield improvement by optimizing NaHCO₃ concentration and reaction time .
Q. How can researchers mitigate batch-to-batch variability in sulfonamide crystallization?
- Methodological Answer : Standardize nucleation conditions: use seed crystals, control cooling rates (±0.5°C/min), and employ anti-solvent addition (e.g., ethanol in water). For hygroscopic compounds like 3-amino-5-chloro-4-methylbenzenesulfonic acid, conduct crystallization under nitrogen atmosphere to prevent hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
